2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride
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Overview
Description
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H20ClN2O. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride typically involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and thorough testing of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .
Scientific Research Applications
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-cyclopentylethyl)acetamide
- 2-amino-N-(2-cyclopentylethyl)acetamide sulfate
- 2-amino-N-(2-cyclopentylethyl)acetamide phosphate
Uniqueness
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and bioavailability, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H19ClN2O |
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Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-amino-N-(2-cyclopentylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-9(12)11-6-5-8-3-1-2-4-8;/h8H,1-7,10H2,(H,11,12);1H |
InChI Key |
OBQCTLLYEIOSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNC(=O)CN.Cl |
Origin of Product |
United States |
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